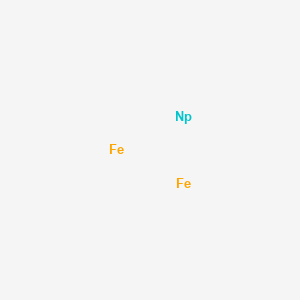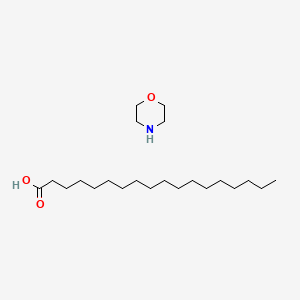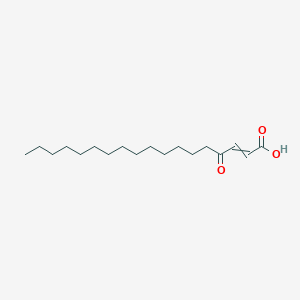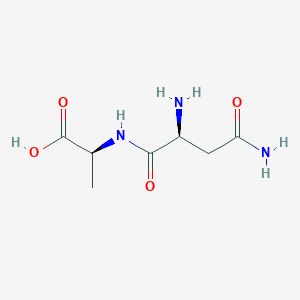
Benzyl thiouronium picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl thiouronium picrate is an organic compound that belongs to the class of thiouronium saltsThis compound is particularly interesting due to its ability to form charge-transfer complexes and its potential use in optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl thiouronium picrate typically involves the reaction of benzyl chloride with thiourea in the presence of ethanol. The reaction mixture is heated to reflux, and the resulting product is isolated by removing the solvent . The general reaction can be represented as follows:
Benzyl chloride+Thiourea→Benzyl thiouronium chloride
The benzyl thiouronium chloride can then be reacted with picric acid to form this compound. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl thiouronium picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiouronium group to thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl sulfoxide or benzyl sulfone, while reduction can produce benzyl thiol .
Scientific Research Applications
Benzyl thiouronium picrate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl thiouronium picrate involves its ability to form strong hydrogen bonds and charge-transfer complexes. The thiouronium group can interact with various molecular targets through hydrogen bonding, while the picrate moiety can participate in charge-transfer interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiouronium chloride: Similar in structure but lacks the picrate moiety.
Thiourea: A simpler compound with similar reactivity but different applications.
Picric acid: Shares the picrate moiety but has different chemical properties and uses
Uniqueness
Benzyl thiouronium picrate is unique due to its combination of the thiouronium and picrate groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
20614-10-2 |
|---|---|
Molecular Formula |
C14H13N5O7S |
Molecular Weight |
395.35 g/mol |
IUPAC Name |
benzyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10N2S.C6H3N3O7/c9-8(10)11-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6H2,(H3,9,10);1-2,10H |
InChI Key |
ABQUNZOFJBBBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


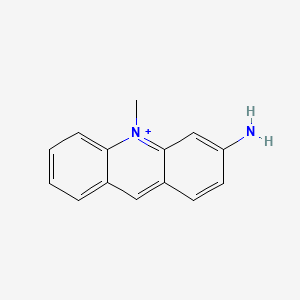
oxophosphanium](/img/structure/B14716640.png)
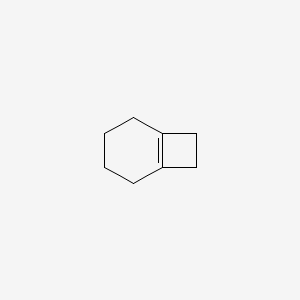
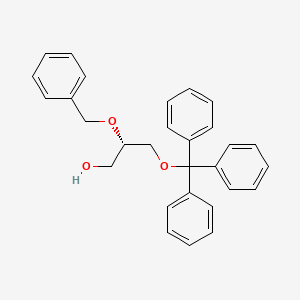
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
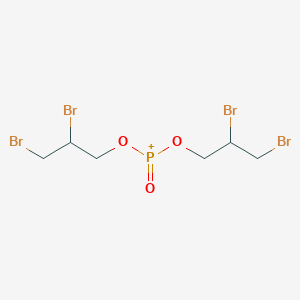
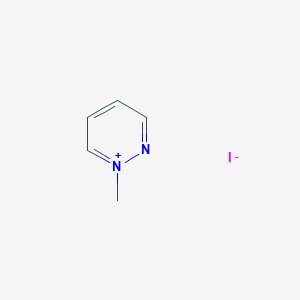
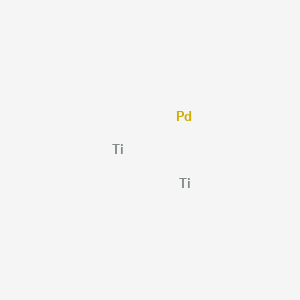
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
